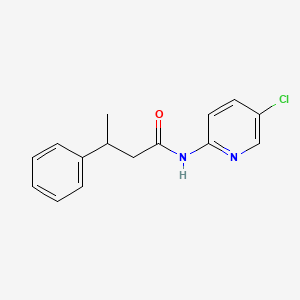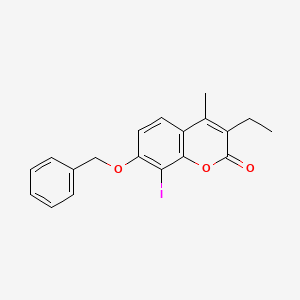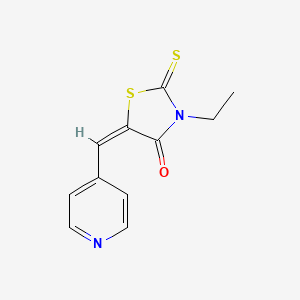![molecular formula C18H26N2O4S B6083161 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine, also known as MS-461, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of morpholine-based sulfonamide derivatives, which have been found to exhibit various biological activities. In
Mechanism of Action
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine binds to the active site of matriptase and inhibits its enzymatic activity. The sulfonamide group of 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine interacts with the catalytic serine residue of matriptase, while the morpholine and proline moieties provide additional interactions with the enzyme. This binding mode results in a stable complex between 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine and matriptase, preventing the protease from cleaving its substrate.
Biochemical and Physiological Effects:
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine has been shown to inhibit matriptase activity in various cancer cell lines, including MDA-MB-231 breast cancer cells and PC-3 prostate cancer cells. Inhibition of matriptase by 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine leads to a decrease in cancer cell proliferation, migration, and invasion. 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine has also been found to enhance the sensitivity of cancer cells to chemotherapy drugs, such as cisplatin and doxorubicin. In addition, 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine has been shown to inhibit the growth of tumor xenografts in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine in lab experiments is its high potency and selectivity towards matriptase. This allows for specific inhibition of matriptase without affecting other proteases. However, 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine has limitations in terms of its solubility and stability. 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine is poorly soluble in water and requires the use of organic solvents for its preparation. In addition, 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine is sensitive to hydrolysis and oxidation, which can affect its activity over time.
Future Directions
There are several future directions for the research on 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine. One direction is to investigate the potential of 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine as a therapeutic agent for cancer treatment. Preclinical studies have shown promising results, and further studies are needed to evaluate the safety and efficacy of 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine in animal models and clinical trials. Another direction is to explore the role of matriptase in other diseases, such as inflammatory disorders and cardiovascular diseases. 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine can be used as a tool to study the function of matriptase in these diseases and to identify potential therapeutic targets. Finally, the development of more stable and soluble analogs of 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine can improve its utility as a research tool and a potential drug candidate.
Conclusion:
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine is a promising compound with potential applications in cancer research. Its high potency and selectivity towards matriptase make it a valuable tool for studying the role of this protease in cancer progression. However, its limitations in terms of solubility and stability need to be addressed to improve its utility as a research tool and a potential drug candidate. Future research on 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine can lead to a better understanding of matriptase biology and the development of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine involves the reaction of 4-methylbenzenesulfonyl chloride with proline in the presence of a base, followed by the addition of morpholine and 2,6-dimethylphenol. The final product is obtained after purification and isolation steps. The yield of 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine is reported to be around 50%.
Scientific Research Applications
2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine has been found to exhibit potent inhibitory activity against a specific type of protease called matriptase. Matriptase is a transmembrane serine protease that is overexpressed in various types of cancer, including breast, prostate, and lung cancer. Inhibition of matriptase has been shown to reduce cancer cell proliferation, invasion, and metastasis. Therefore, 2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine has potential applications in cancer research as a tool to study the role of matriptase in cancer progression.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13-6-8-16(9-7-13)25(22,23)20-10-4-5-17(20)18(21)19-11-14(2)24-15(3)12-19/h6-9,14-15,17H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOEKHIHWUGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6083108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6083111.png)
![2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6083117.png)

![N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6083129.png)
![3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B6083134.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B6083140.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)
![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
![6-{1-[(2,7-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6083159.png)
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)